![molecular formula C13H11ClN2O B174727 N-(4-aminophenyl)-3-chlorobenzamide CAS No. 123098-38-4](/img/structure/B174727.png)
N-(4-aminophenyl)-3-chlorobenzamide
Overview
Description
N-(4-aminophenyl)-3-chlorobenzamide, or 4-APC, is an organic compound that has been used for a variety of scientific research applications. It is a white crystalline solid that is soluble in water and alcohol. 4-APC is a member of the phenyl-chloro-benzamide family of compounds, which have been studied extensively for their potential applications in a wide range of scientific research areas.
Scientific Research Applications
Chemical Synthesis and Structural Study
N-(4-aminophenyl)-3-chlorobenzamide and its derivatives have been studied extensively in chemical synthesis. For instance, Zhang Xiao-yong (2005) discussed the synthesis of N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide, highlighting its potential biological activity (Zhang Xiao-yong, 2005). Similarly, research by N. Muniraj and K. R. Prabhu (2019) focused on a Co(III)-catalyzed annulation of N-chlorobenzamides, illustrating its utility in complex chemical reactions (Muniraj & Prabhu, 2019).
Pharmacological Studies
Several studies have explored the pharmacological properties of N-(4-aminophenyl)-3-chlorobenzamide derivatives. For example, research led by G. Merlin et al. (1987) investigated a series of benzamide derivatives, noting their potential as inhibitors of mitosis in plant cells (Merlin et al., 1987). Another study by Chunhui Cheng et al. (2020) highlighted the development of dual inhibitors targeting histone deacetylase and cyclin-dependent kinase, showcasing their potential in cancer therapy (Cheng et al., 2020).
Environmental Impact and Safety
A study by Wenying Lu et al. (2004) examined the environmental impact of benzamide derivatives, particularly focusing on their degradation products and potential safety concerns (Lu, Zhou, & Liu, 2004). This highlights the importance of understanding the ecological and health implications of these chemical compounds.
properties
IUPAC Name |
N-(4-aminophenyl)-3-chlorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHNNYUNGVIXJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-3-chlorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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